4,5-Diphenyl-1,2-dihydropyridin-2-one is a heterocyclic compound characterized by its unique pyridinone structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 4,5-diphenyl-1,2-dihydropyridin-2-one is , indicating the presence of two phenyl groups attached to the dihydropyridinone framework.
This compound belongs to the class of dihydropyridines, which are cyclic compounds containing nitrogen. Dihydropyridines are often studied for their pharmacological properties, including their ability to act as calcium channel blockers and their potential use in treating various diseases such as hypertension and angina.
The synthesis of 4,5-diphenyl-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with primary amines or ammonia in the presence of a catalyst. This reaction typically requires controlled conditions to ensure high yields and purity.
The molecular structure of 4,5-diphenyl-1,2-dihydropyridin-2-one features a dihydropyridine ring system with two phenyl substituents at the 4 and 5 positions. The presence of a carbonyl group at position 2 contributes to its classification as a pyridinone.
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)N
4,5-Diphenyl-1,2-dihydropyridin-2-one participates in various chemical reactions:
These reactions often involve reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The choice of conditions can significantly influence the reaction pathways and product distribution.
The mechanism of action for 4,5-diphenyl-1,2-dihydropyridin-2-one primarily involves its interaction with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures have been shown to exhibit significant enzyme inhibition and receptor binding properties.
4,5-Diphenyl-1,2-dihydropyridin-2-one has several scientific applications:
Palladium-catalyzed cross-coupling strategies enable precise C–C bond formation for constructing the dihydropyridinone core. While not directly exemplified for 4,5-diphenyl derivatives in the provided literature, analogous domino reactions under phase-transfer catalysis (PTC) demonstrate related principles. These methodologies utilize in situ-generated nucleophiles that undergo Michael-type addition followed by intramolecular annulation. For instance, α,β-unsaturated N-tosyl imines react with acyl anion equivalents (e.g., 1,3-dithiane-2-carbothioates) using Bu₄N⁺HSO₄⁻/KOH under mild conditions (room temperature, 5 hours), achieving 85% yields for related dihydropyridinones. This approach highlights the potential for adapting Pd-catalyzed arylations to install phenyl groups at C4/C5 positions [2] [5].
Table 1: Domino Reaction Optimization for Dihydropyridinone Synthesis
Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
TBAHSO₄ (10) | KOH (solid) | DCM | 22 | 51 |
TBAHSO₄ (10) | KOH (solid) | DCM | 5 | 85 |
None | KOH (solid) | DCM | 5 | 33 |
Adapted from PTC dihydropyridinone synthesis [2]
Multicomponent reactions (MCRs) efficiently assemble molecular complexity from simple precursors. The Biltz synthesis exemplifies this for dihydropyridinone analogs, where substituted benzils, urea/thiourea, and carbonyl components condense under basic conditions. Boronic acid derivatives could serve dual roles: as aryl sources for C4/C5 phenyl introduction and as reactive partners in Suzuki-type couplings. Although direct examples are absent in the provided sources, the documented reactivity of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with bifunctional reagents under solvent-free fusion (150–170°C, 3 hours) suggests adaptability. Incorporating phenylboronic acids may enable one-pot arylative cyclizations, leveraging their transmetalation capacity to form diaryl-substituted frameworks [2] [5] [8].
Solvent-free techniques enhance sustainability and reaction efficiency. Ultrasound-assisted condensation exemplifies this, where benzils and urea derivatives undergo cyclization under KOH catalysis within 25–40 minutes, yielding 90–96% of hydantoins—structurally related to dihydropyridinones. Similarly, solid-liquid phase-transfer catalysis (SL-PTC) using Bu₄N⁺HSO₄⁻ and solid KOH in dichloromethane facilitates dihydropyridinone synthesis at room temperature in 5 hours (85% yield). This method eliminates energy-intensive heating and reduces solvent consumption, aligning with green chemistry principles. Fusion techniques (e.g., 150–170°C neat conditions) further demonstrate high-yielding annulations without solvents [4] [6] [7].
Stereocontrol remains challenging due to the non-planar core of dihydropyridinones. Chiral auxiliaries or catalysts may induce asymmetry during cyclization. For example, asymmetric phase-transfer catalysts (e.g., cinchona-derived salts) could potentially direct the stereochemistry of Michael-annulation cascades. Post-cyclization resolutions leverage crystallinity differences: diastereomeric salts formed with chiral acids (e.g., tartrates) enable separation via recrystallization. Though not explicitly detailed for the title compound, analogous dihydropyridinone crystals (e.g., 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one) show defined lattice arrangements amenable to chiral resolution [7] [10].
Late-stage modifications diversify the dihydropyridinone core:
Table 2: Post-Functionalization Reactions of Dihydropyridinone Precursors
Reaction Type | Conditions | Product Class | Yield (%) |
---|---|---|---|
S-Alkylation | Cs₂CO₃, DMF, 0°C → 60°C | Acetal intermediate | 84 |
Acetal deprotection | HCOOH 98%, bisulfite trapping | Aldehyde adduct | 75* |
Heterocyclic annulation | Solvent-free fusion, 150–170°C | Triazolopyridines | 79 |
Ultrasound-assisted cyclization | KOH, DMSO/H₂O, 25 min | 2-Thiohydantoins | 93 |
*Isolated as bisulfite salt [1] [4] [8]
Synthetic Design Principle: Modular assembly via multicomponent reactions followed by regioselective post-functionalization enables rapid exploration of pharmacophores.
Future directions include developing enantioselective catalysis for chiral derivatives and leveraging computational methods (DFT, molecular docking) to predict bioactivity. Advances in green chemistry—particularly solvent-free and ultrasound-assisted methods—will enhance scalability and sustainability [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1